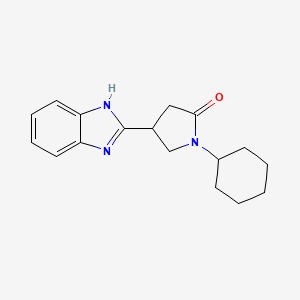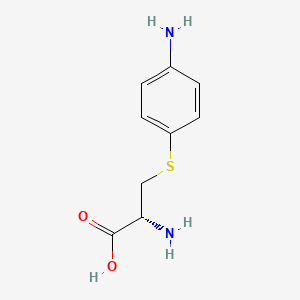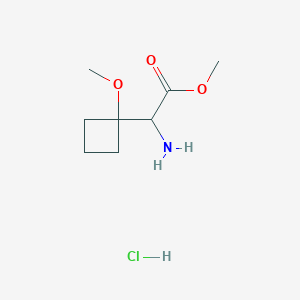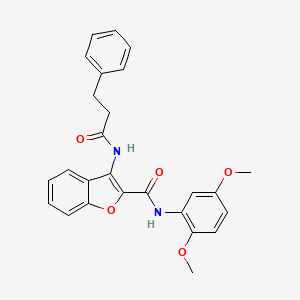![molecular formula C11H13NO5S B2876370 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 786728-86-7](/img/structure/B2876370.png)
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . It is characterized by the presence of a methoxy group, a methylsulfamoyl group, and a propenoic acid moiety. This compound is used in various biochemical and proteomics research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-methoxy-3-(methylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfone derivatives
Reduction: Reduction of the double bond to form saturated derivatives
Substitution: Nucleophilic substitution reactions at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfone derivatives
Reduction: Saturated derivatives
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved can include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is unique due to the presence of both a methoxy group and a methylsulfamoyl group on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and enhances its utility in various research applications .
Propriétés
IUPAC Name |
(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRYNKVRNUFKR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![8-Methoxy-4-methyl-3-(3-sulfonatopropyl)-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-3-ium](/img/structure/B2876289.png)


![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide](/img/structure/B2876297.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2876300.png)
![(3aR,6aS)-hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B2876302.png)
![2-{4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2876303.png)
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2876304.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

